molecular formula C10H16N2O4 B13545968 3-(2,5-Dioxopyrrolidin-1-yl)-2-(propylamino)propanoic acid

3-(2,5-Dioxopyrrolidin-1-yl)-2-(propylamino)propanoic acid

Cat. No.: B13545968
M. Wt: 228.24 g/mol
InChI Key: SLCGLWXQAOJHED-UHFFFAOYSA-N
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Description

3-(2,5-Dioxopyrrolidin-1-yl)-2-(propylamino)propanoic acid is a compound of interest in various scientific fields due to its unique chemical structure and properties. This compound features a pyrrolidinone ring, which is a five-membered lactam, and a propylamino group attached to a propanoic acid backbone. The presence of these functional groups makes it a versatile molecule for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2,5-Dioxopyrrolidin-1-yl)-2-(propylamino)propanoic acid typically involves the following steps:

    Formation of the Pyrrolidinone Ring: This can be achieved through the cyclization of a suitable precursor, such as a γ-aminobutyric acid derivative, under acidic or basic conditions.

    Introduction of the Propylamino Group: This step involves the alkylation of the pyrrolidinone ring with a propylamine derivative. The reaction conditions may include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution.

    Attachment of the Propanoic Acid Group:

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield

Biological Activity

3-(2,5-Dioxopyrrolidin-1-yl)-2-(propylamino)propanoic acid, also known by its CAS number 55750-62-4, is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C11H10N2O6C_{11}H_{10}N_{2}O_{6} with a molecular weight of 266.21 g/mol. The compound features a pyrrolidine ring which is pivotal for its biological activity.

1. Anticonvulsant Properties

Research has indicated that derivatives of pyrrolidine compounds exhibit anticonvulsant activity. For instance, related compounds have been tested in various seizure models, showcasing significant efficacy. In one study, a compound structurally similar to this compound demonstrated effective protection against seizures induced by maximal electroshock (MES) and pentylenetetrazole (PTZ) models. The compound exhibited an effective dose (ED50) of 31.64 mg/kg in MES and 75.41 mg/kg in PTZ models, indicating a broad spectrum of anticonvulsant activity compared to traditional antiepileptic drugs like phenytoin and valproic acid .

2. Antibacterial and Antifungal Activity

The compound has also been evaluated for its antibacterial and antifungal properties. A study on similar dioxolane derivatives reported excellent antifungal activity against Candida albicans and significant antibacterial effects against various strains of Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Pseudomonas aeruginosa. The Minimum Inhibitory Concentration (MIC) values for these activities were notably low, suggesting high potency .

The mechanisms through which this compound exerts its effects are still under investigation. However, it is hypothesized that the presence of the pyrrolidine-2,5-dione structure plays a critical role in modulating neuronal voltage-sensitive sodium channels, which are crucial for the propagation of action potentials in neurons .

Table: Biological Activity Summary

Activity TypeTest Organism/ModelResultReference
AnticonvulsantMES Seizure ModelED50 = 31.64 mg/kg
AnticonvulsantPTZ Seizure ModelED50 = 75.41 mg/kg
AntifungalCandida albicansExcellent activity (MIC values ≤ 312.5 µg/mL)
AntibacterialStaphylococcus aureusSignificant activity (MIC values ≤ 625 µg/mL)

Properties

Molecular Formula

C10H16N2O4

Molecular Weight

228.24 g/mol

IUPAC Name

3-(2,5-dioxopyrrolidin-1-yl)-2-(propylamino)propanoic acid

InChI

InChI=1S/C10H16N2O4/c1-2-5-11-7(10(15)16)6-12-8(13)3-4-9(12)14/h7,11H,2-6H2,1H3,(H,15,16)

InChI Key

SLCGLWXQAOJHED-UHFFFAOYSA-N

Canonical SMILES

CCCNC(CN1C(=O)CCC1=O)C(=O)O

Origin of Product

United States

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